REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][C:4]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:13][CH2:12][C:7]2([O:11][CH2:10][CH2:9][O:8]2)[CH2:6][CH2:5]1.[OH-].[Na+].[CH:22](O)=O.C=O>O.CC1CCCO1>[CH3:2][N:3]([CH3:22])[C:4]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:5][CH2:6][C:7]2([O:11][CH2:10][CH2:9][O:8]2)[CH2:12][CH2:13]1 |f:0.1,2.3|
|
Name
|
N-methyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC1(CCC2(OCCO2)CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
|
CC1OCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the batch was stirred overnight (approximately 16 h) at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated at 45° C. at reduced pressure (<10 mbar)
|
Type
|
CONCENTRATION
|
Details
|
The batch was concentrated at 80° C.
|
Type
|
CUSTOM
|
Details
|
The remaining raw product was used in the next step without purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CN(C1(CCC2(OCCO2)CC1)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |